2-[2-[[5,8-dihydroxy-4-[2-(2-hydroxyethylamino)ethylamino]-9,10-dioxoanthracen-1-yl]amino]ethylamino]ethyl (Z)-hexadec-9-enoate
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Overview
Description
2-[2-[[5,8-dihydroxy-4-[2-(2-hydroxyethylamino)ethylamino]-9,10-dioxoanthracen-1-yl]amino]ethylamino]ethyl (Z)-hexadec-9-enoate is a synthetic compound known for its applications in various fields, including medicinal chemistry and cancer research. It is a derivative of anthracenedione and exhibits significant biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[[5,8-dihydroxy-4-[2-(2-hydroxyethylamino)ethylamino]-9,10-dioxoanthracen-1-yl]amino]ethylamino]ethyl (Z)-hexadec-9-enoate involves multiple steps. The starting material is typically 1,4-dihydroxyanthraquinone, which undergoes a series of reactions including alkylation, amination, and esterification to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
2-[2-[[5,8-dihydroxy-4-[2-(2-hydroxyethylamino)ethylamino]-9,10-dioxoanthracen-1-yl]amino]ethylamino]ethyl (Z)-hexadec-9-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The amino groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted anthracenedione compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a precursor for the synthesis of other biologically active molecules. Its unique structure allows for modifications that can lead to new compounds with potential therapeutic applications.
Biology
In biological research, it is used to study the mechanisms of action of anthracenedione derivatives. It serves as a model compound for understanding the interactions between small molecules and biological macromolecules.
Medicine
In medicine, 2-[2-[[5,8-dihydroxy-4-[2-(2-hydroxyethylamino)ethylamino]-9,10-dioxoanthracen-1-yl]amino]ethylamino]ethyl (Z)-hexadec-9-enoate is investigated for its anticancer properties. It has shown promise in preclinical studies for the treatment of various cancers, including leukemia and breast cancer .
Industry
In the industrial sector, this compound is used in the development of new materials and as a chemical intermediate in the production of dyes and pigments.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. By intercalating into DNA and inhibiting topoisomerase II, it prevents the proper functioning of the enzyme, leading to DNA damage and cell death. This mechanism is particularly effective against rapidly dividing cancer cells .
Comparison with Similar Compounds
Similar Compounds
Mitoxantrone: Another anthracenedione derivative with similar anticancer properties.
Doxorubicin: An anthracycline antibiotic with a similar mechanism of action but different chemical structure.
Daunorubicin: Another anthracycline with similar applications in cancer treatment.
Uniqueness
2-[2-[[5,8-dihydroxy-4-[2-(2-hydroxyethylamino)ethylamino]-9,10-dioxoanthracen-1-yl]amino]ethylamino]ethyl (Z)-hexadec-9-enoate is unique due to its specific structural modifications, which enhance its biological activity and reduce certain side effects compared to other similar compounds .
Properties
Molecular Formula |
C38H56N4O7 |
---|---|
Molecular Weight |
680.9 g/mol |
IUPAC Name |
2-[2-[[5,8-dihydroxy-4-[2-(2-hydroxyethylamino)ethylamino]-9,10-dioxoanthracen-1-yl]amino]ethylamino]ethyl (Z)-hexadec-9-enoate |
InChI |
InChI=1S/C38H56N4O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-32(46)49-27-25-40-21-23-42-29-17-16-28(41-22-20-39-24-26-43)33-34(29)38(48)36-31(45)19-18-30(44)35(36)37(33)47/h7-8,16-19,39-45H,2-6,9-15,20-27H2,1H3/b8-7- |
InChI Key |
JRALRVYVGQTNBS-FPLPWBNLSA-N |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCC(=O)OCCNCCNC1=C2C(=C(C=C1)NCCNCCO)C(=O)C3=C(C=CC(=C3C2=O)O)O |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)OCCNCCNC1=C2C(=C(C=C1)NCCNCCO)C(=O)C3=C(C=CC(=C3C2=O)O)O |
Origin of Product |
United States |
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